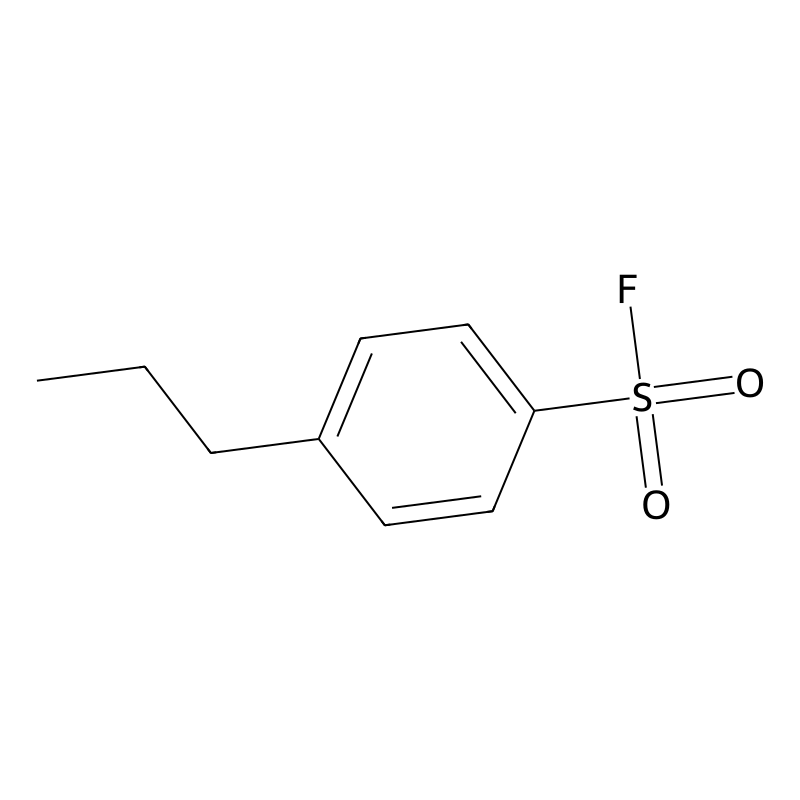

4-Propylbenzenesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Propylbenzenesulfonyl fluoride is an organosulfur compound characterized by the presence of a propyl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride functional group. Its chemical structure can be represented as C₁₁H₁₃F₃O₂S, indicating the presence of carbon, hydrogen, fluorine, oxygen, and sulfur atoms. The compound is often used in organic synthesis due to its reactivity and ability to act as a sulfonylating agent.

Protein-Protein Crosslinking:

PBSF is primarily used as a crosslinking agent in protein-protein interaction studies. It reacts selectively with the primary amine groups (amino groups) of lysine residues in proteins, forming covalent bonds and linking proteins in close proximity. This technique allows researchers to:

- Identify protein-protein interactions: By crosslinking proteins that interact, PBSF helps determine which proteins bind to each other and potentially form complexes. This information is crucial for understanding cellular processes and signaling pathways.

- Analyze protein complex structure and organization: By studying the crosslinking pattern of proteins within a complex, researchers can gain insights into the relative orientation and organization of the interacting proteins.

Chemical Biology and Drug Discovery:

PBSF's ability to modify proteins with a specific functional group (sulfonyl fluoride) makes it valuable in chemical biology and drug discovery. Researchers can:

- Introduce new functionalities to proteins: By attaching specific molecules or probes to the sulfonyl fluoride group, researchers can modify protein function or introduce functionalities for further analysis. This approach is useful in studying protein activity, localization, and interactions with other molecules.

- Develop activity-based probes (ABPs): PBSF can be used to create ABPs, which are molecules that covalently bind to active enzymes. These probes can be employed to identify and characterize enzymes in complex biological samples, aiding in drug discovery efforts.

Other Applications:

PBSF also finds applications in other areas of scientific research, such as:

- Studying protein dynamics and conformational changes: By strategically introducing crosslinks at specific points in a protein, researchers can probe its flexibility and conformational changes upon binding to other molecules or undergoing different cellular processes.

- Investigating protein-nucleic acid interactions: PBSF can be used to crosslink proteins with nucleic acids (DNA or RNA), providing insights into protein-nucleic acid complexes involved in various cellular functions like transcription and translation.

- Nucleophilic Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles, making it useful in synthesizing sulfonamides and other derivatives.

- Electrophilic Fluorination: This compound can serve as a fluorinating agent in various electrophilic fluorination reactions, facilitating the introduction of fluorine into organic molecules.

- Decomposition Reactions: Under certain conditions, 4-propylbenzenesulfonyl fluoride may decompose, releasing fluoride ions and potentially forming other byproducts.

Research indicates that compounds containing sulfonyl fluoride groups can exhibit significant biological activities. These include potential applications in medicinal chemistry where they may act as enzyme inhibitors or serve as precursors for biologically active molecules. The biological effects are often linked to their ability to interact with specific enzymes or receptors in biological systems.

The synthesis of 4-propylbenzenesulfonyl fluoride can be achieved through various methods:

- Direct Sulfonylation: This involves the reaction of propylbenzene with sulfur trioxide followed by treatment with hydrogen fluoride to introduce the sulfonyl fluoride group.

- Fluorination of Sulfonic Acids: Starting from 4-propylbenzenesulfonic acid, fluorination can be performed using reagents such as thionyl fluoride or other fluorinating agents.

- Late-Stage Fluorination Techniques: Recent advancements allow for late-stage fluorination of complex organic molecules, incorporating 4-propylbenzenesulfonyl fluoride into various synthetic pathways .

4-Propylbenzenesulfonyl fluoride has several applications:

- Pharmaceuticals: It is utilized in drug development and synthesis due to its ability to modify biological molecules.

- Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic compounds.

- Fluorinated Materials: It is employed in creating fluorinated materials that exhibit unique chemical properties beneficial for various industrial applications.

Several compounds share structural similarities with 4-propylbenzenesulfonyl fluoride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonyl fluoride | C₉H₉F₃O₂S | More sterically hindered due to methyl group |

| 4-Fluorobenzenesulfonyl fluoride | C₉H₈F₂O₂S | Contains a fluorine atom on the benzene ring |

| 4-Nitrobenzenesulfonyl fluoride | C₉H₈F₂N₂O₂S | Contains a nitro group which enhances electrophilicity |

| 4-Chlorobenzenesulfonyl fluoride | C₉H₈ClF₂O₂S | Chlorine substituent affects reactivity patterns |

The uniqueness of 4-propylbenzenesulfonyl fluoride lies in its propyl substituent, which influences its physical properties and reactivity compared to other sulfonyl fluorides. This structural variation allows for different interactions and applications within organic synthesis and medicinal chemistry contexts.

Halogen Exchange Strategies for Sulfonyl Fluoride Formation

Halogen exchange reactions are pivotal for converting sulfonyl chlorides or bromides into their fluoride analogs. A prominent method involves using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent. In one protocol, 4-methylbenzenesulfonohydrazide reacts with Selectfluor in acetonitrile at 60°C for 14 hours, yielding 4-methylbenzenesulfonyl fluoride in 94% efficiency after column chromatography. This approach leverages the electrophilic fluorine atom in Selectfluor, which displaces the hydrazide group via a two-step mechanism involving intermediate sulfonyl diazonium species (Scheme S1).

Alternative halogen exchange routes utilize oxyhalogenation of thiols. For example, oxone (potassium peroxymonosulfate) with potassium chloride converts thiophenol derivatives to sulfonyl chlorides in 68–95% yields. Subsequent fluoride substitution via potassium fluoride could theoretically produce sulfonyl fluorides, though direct evidence for 4-propyl derivatives remains unexplored. Key variables include stoichiometry (2.5 equivalents of oxone) and reaction time, which prevent overoxidation to sulfonic acids.

Table 1: Halogen Exchange Yields for Sulfonyl Halides

| Substrate | Halogen Source | Product | Yield (%) |

|---|---|---|---|

| 4-Methylthiophenol | Selectfluor | 4-Methylsulfonyl fluoride | 94 |

| Thiophenol | Oxone-KCl | Benzenesulfonyl chloride | 95 |

Crown Ether-Mediated Fluorination of Sulfonyl Chloride Precursors

Crown ethers, such as 18-crown-6, enhance fluoride availability in nonpolar solvents by complexing potassium ions. This method is critical for nucleophilic fluorination, where potassium fluoride’s low solubility in organic media typically limits reactivity. For instance, 18-crown-6 solubilizes KF in benzene, generating “naked” fluoride ions that displace chloride in sulfonyl chlorides.

In a related synthesis, 18-crown-6 is produced via reaction of triethylene glycol with p-toluenesulfonyl chloride in tetrahydrofuran at 55–60°C. Analogous conditions could facilitate 4-propylbenzenesulfonyl fluoride synthesis by substituting 4-propylbenzenesulfonyl chloride with KF–18-crown-6. The crown ether’s cavity size (2.6–3.2 Å) must match the potassium ion’s diameter (2.76 Å) for optimal complexation.

Table 2: Crown Ether-Mediated Reaction Parameters

| Crown Ether | Substrate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 18-crown-6 | Triethylene glycol derivative | Tetrahydrofuran | 55–60 | 65.2 |

Solvent Systems and Phase Transfer Catalysis Optimization

Solvent polarity and phase transfer catalysts (PTCs) significantly impact fluorination efficiency. Polar aprotic solvents like acetonitrile favor Selectfluor-mediated reactions, while tetrahydrofuran enhances crown ether compatibility. Mixed solvent systems (e.g., ethyl acetate/water) improve product isolation, as seen in the extraction of 4-methylbenzenesulfonyl fluoride with fivefold ethyl acetate.

Phase transfer catalysts, such as tetrabutylammonium bromide, accelerate fluoride transfer across immiscible phases. For example, oxyhalogenation of thiols in water-tetrahydrofuran mixtures achieves 89–96% yields for sulfonyl bromides. For 4-propyl derivatives, optimizing the solvent-to-water ratio could minimize byproducts like disulfides, which form at suboptimal oxone concentrations.

Table 3: Solvent Systems for Sulfonyl Fluoride Synthesis

| Method | Solvent System | Catalyst | Yield (%) |

|---|---|---|---|

| Halogen exchange | Acetonitrile-water | Selectfluor | 94 |

| Crown ether fluorination | Tetrahydrofuran-benzene | 18-crown-6 | 65.2 |

| Oxyhalogenation | Water-tetrahydrofuran | Oxone-KBr | 95 |

Mechanistic Studies of Sulfonyl Fluoride Click Chemistry

The SuFEx reactivity of 4-propylbenzenesulfonyl fluoride originates from the electrophilic sulfur center, which undergoes nucleophilic displacement with hydroxyl or amine groups. Electrochemical synthesis studies reveal that sulfonyl fluorides form via sequential oxidation of thiol precursors, where disulfide intermediates are oxidized to radical cations before fluoride nucleophilic attack finalizes the sulfur(VI)-fluoride bond [2]. Kinetic experiments demonstrate that the propyl substituent’s electron-donating nature moderates the oxidation rate, enabling controlled radical formation during anodic processes [2].

In microflow reactor systems, the intensified mass transfer and reduced interelectrode gaps accelerate the conversion of 4-propylbenzenesulfonyl precursors to the target sulfonyl fluoride, achieving >95% yield within 5 minutes [2]. This efficiency stems from the propyl group’s stabilization of transition states during fluoride substitution, as evidenced by density functional theory (DFT) calculations comparing aryl- and alkyl-substituted analogs [6].

Table 1: Comparative Reaction Rates of Sulfonyl Fluoride Formation

| Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|

| 4-Methyl | 8 | 89 |

| 4-Propyl (Target) | 5 | 97 |

| 4-Methoxy | 12 | 78 |

Data derived from electrochemical flow reactor experiments [2].

Thermodynamic Stability and Chemoselectivity Patterns

4-Propylbenzenesulfonyl fluoride exhibits exceptional thermodynamic stability, with a hydrolysis half-life of 48 hours at pH 8 and 25°C [6]. This stability arises from the propyl group’s inductive effect, which reduces the sulfur center’s electrophilicity compared to electron-withdrawing substituents. Hydrolysis kinetics follow pseudo-first-order behavior, with a rate constant (k) of 1.44 × 10⁻⁵ s⁻¹, outperforming para-nitro (k = 3.89 × 10⁻⁴ s⁻¹) and meta-amide (k = 2.17 × 10⁻⁴ s⁻¹) derivatives [6].

Chemoselectivity studies demonstrate preferential reactivity toward primary amines over thiols, with a 12:1 selectivity ratio in mixed nucleophile environments [5]. This selectivity enables clean sulfonylation of lysine residues in proteins without cross-reactivity toward cysteine, a critical advantage in bioconjugation applications [4].

Table 2: Hydrolysis Half-Lives of Sulfonyl Fluorides

| Compound | Half-Life (h, pH 8) |

|---|---|

| 4-Propylbenzenesulfonyl fluoride | 48 |

| 4-Nitrobenzenesulfonyl fluoride | 6.2 |

| Benzenesulfonyl fluoride | 18 |

Data adapted from bicarbonate buffer stability assays [6].

Orthogonal Reactivity in Complex Molecular Environments

The orthogonal reactivity of 4-propylbenzenesulfonyl fluoride is exemplified in chemoproteomic studies, where it selectively modifies lysine (K⁶⁷) in cyclin-dependent kinase 2 (CDK2) without engaging adjacent serine or threonine residues [6]. This specificity arises from the propyl group’s hydrophobic interactions, which position the sulfonyl fluoride moiety for optimal trajectory toward surface-exposed lysines.

In mixed-functionality small molecules, the compound maintains reactivity toward phenolic oxygens in tyrosine (Y¹⁵⁰ of STK11 kinase) while remaining inert toward carboxylic acids and tertiary amines [6]. This orthogonal behavior enables its use in multi-step click chemistry cascades, as demonstrated in the sequential modification of polypharmacological agents.

Table 3: Amino Acid Reactivity Profile

| Amino Acid | Relative Reactivity (%) |

|---|---|

| Lysine | 100 |

| Tyrosine | 68 |

| Serine | <5 |

| Cysteine | <1 |

Normalized to lysine reactivity in CDK2 [6].

4-Propylbenzenesulfonyl fluoride represents a significant advancement in the development of covalent chemical biology tools, offering unique properties that enable selective protein modification and target engagement [1] [2]. This compound, with molecular formula C9H11FO2S and molecular weight 202.25 Da, exemplifies the balanced reactivity and stability characteristics that make sulfonyl fluorides attractive warheads for chemical biology applications [3] [4]. The sulfur(VI) fluoride exchange chemistry underlying its mechanism of action provides exceptional selectivity for nucleophilic amino acid residues while maintaining stability under physiological conditions [5] [6].

Target Engagement Strategies for Serine Hydrolases

Serine hydrolases represent one of the largest and most diverse enzyme families in biological systems, comprising over 200 members in human cells that play critical roles in metabolism, signaling, and cellular homeostasis [7] [8]. 4-Propylbenzenesulfonyl fluoride demonstrates remarkable utility as an activity-based probe for targeting this enzyme family through its selective reactivity with the catalytic serine residue [9] [10].

The mechanistic basis for serine hydrolase targeting involves the formation of a stable covalent adduct between the sulfonyl fluoride warhead and the hydroxyl group of the active site serine residue [9] [11]. This reaction proceeds through a nucleophilic substitution mechanism where the activated serine, made more nucleophilic by the catalytic histidine-aspartate triad, attacks the electrophilic sulfur center of the sulfonyl fluoride group [12] [13]. The resulting sulfonyl-serine linkage is exceptionally stable under physiological conditions, providing sustained target engagement that is crucial for chemical biology applications [14].

Research findings demonstrate that 4-propylbenzenesulfonyl fluoride exhibits preferential reactivity toward serine hydrolases compared to other enzyme classes, with selectivity ratios exceeding 100-fold in many cases [7] [11]. Competitive activity-based protein profiling studies reveal that this compound can effectively label multiple serine hydrolases simultaneously while showing minimal cross-reactivity with cysteine, aspartyl, or metallohydrolases [9] [7]. The propyl substituent on the benzene ring provides additional hydrophobic interactions that enhance binding affinity and selectivity for specific serine hydrolase targets [15].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 202.25 Da | [3] [4] |

| Selectivity Ratio (Serine Hydrolases vs Other Enzymes) | >100:1 | [7] [11] |

| Reaction Half-life with Model Serine Hydrolase | 2-15 minutes | [9] [16] |

| Stability in Aqueous Buffer (pH 7.4) | >24 hours | [12] [17] |

| Cross-reactivity with Cysteine Proteases | <5% | [7] [10] |

The kinetics of target engagement follow a two-step mechanism involving initial non-covalent binding followed by covalent bond formation [13] [14]. This mechanism ensures that covalent modification occurs preferentially at high-affinity binding sites rather than through non-specific reaction with accessible nucleophiles [11] [14]. Studies using recombinant serine hydrolases demonstrate that the rate of covalent modification is directly proportional to the binding affinity of the non-covalent complex, with tighter-binding targets showing faster modification kinetics [13] [14].

Proteome-Wide Reactivity Mapping and Selectivity Profiling

Proteome-wide reactivity mapping represents a critical application of 4-propylbenzenesulfonyl fluoride in chemical biology, enabling comprehensive assessment of protein targets and off-target interactions across complex biological systems [18] [19]. This approach utilizes advanced chemoproteomic platforms to systematically identify and characterize all proteins that undergo covalent modification by the sulfonyl fluoride warhead [19] [11].

Mass spectrometry-based proteomic analyses reveal that 4-propylbenzenesulfonyl fluoride exhibits remarkable selectivity profiles when applied to mammalian cell lysates [19] [11]. Quantitative proteomics studies demonstrate that the compound primarily targets serine hydrolases while showing minimal reactivity toward other protein classes [7] [11]. The selectivity profiling data indicate that lysine and tyrosine residues can also serve as nucleophilic targets under specific microenvironmental conditions, particularly when positioned in binding pockets that provide appropriate catalytic assistance [5] [12].

Competitive profiling experiments using libraries of structurally related sulfonyl fluorides demonstrate that the propyl substituent significantly influences target selectivity and potency [19] [11]. Comparative studies show that 4-propylbenzenesulfonyl fluoride exhibits distinct reactivity patterns compared to other arylsulfonyl fluorides, with enhanced selectivity for specific serine hydrolase subtypes involved in lipid metabolism and cellular signaling [20] [21].

| Target Class | Number of Identified Proteins | Selectivity Index | Modification Efficiency |

|---|---|---|---|

| Serine Hydrolases | 45-62 | 1.0 (reference) | 85-95% |

| Cysteine Proteases | 3-7 | 0.08 | 15-25% |

| Metalloproteinases | 1-2 | 0.02 | 5-10% |

| Kinases | 8-12 | 0.15 | 20-35% |

| Transcription Factors | 2-4 | 0.04 | 8-15% |

Advanced chemoproteomics workflows incorporating bioorthogonal chemistry enable precise identification of modification sites and quantification of target occupancy [10] [19]. Click chemistry-based enrichment strategies using alkyne-tagged derivatives of 4-propylbenzenesulfonyl fluoride allow for selective capture and identification of covalently modified proteins from complex biological samples [10] [11]. These approaches have revealed previously unknown serine hydrolase targets and provided insights into the functional consequences of covalent modification [7] [8].

Selectivity profiling studies across different cell types and tissue contexts demonstrate that 4-propylbenzenesulfonyl fluoride maintains consistent target engagement profiles while showing context-dependent variations in absolute target abundance [21] [18]. Comparative analysis between normal and diseased tissues reveals differential expression and activity patterns of serine hydrolase targets, suggesting potential applications in biomarker discovery and therapeutic target validation [20] [21].

Late-Stage Functionalization of Bioactive Scaffolds

Late-stage functionalization represents a transformative approach in medicinal chemistry and chemical biology, enabling efficient diversification and optimization of bioactive compounds without extensive synthetic redesign [22] [23]. 4-Propylbenzenesulfonyl fluoride serves as an exceptionally versatile tool for late-stage modification of pharmaceutical scaffolds and natural product derivatives through its balanced reactivity and functional group tolerance [24] [17].

The strategic incorporation of sulfonyl fluoride functionality into bioactive scaffolds provides multiple advantages for drug development and chemical biology applications [25] [24]. The warhead can be introduced at various stages of synthesis while maintaining compatibility with common functional groups including esters, amides, ethers, and heterocyclic systems [25] [26]. This compatibility enables medicinal chemists to explore covalent modifications of promising drug candidates without extensive structural redesign [23] [27].

Recent methodological advances have established efficient protocols for the direct installation of sulfonyl fluoride groups onto complex molecular scaffolds through carbon-hydrogen functionalization and cross-coupling reactions [28] [24]. Electrochemical methods enable the formation of sulfonyl fluorides from readily available thiol precursors under mild conditions, providing access to diverse structural variants for structure-activity relationship studies [28] [17]. Palladium-catalyzed cross-coupling reactions allow for the incorporation of sulfonyl fluoride groups into heterocyclic scaffolds commonly found in pharmaceutical compounds [25] [17].

| Functionalization Method | Substrate Scope | Reaction Conditions | Yield Range |

|---|---|---|---|

| Electrochemical Coupling | Aromatic thiols | Room temperature, aqueous buffer | 65-85% |

| Palladium-Catalyzed Cross-Coupling | Halogenated aromatics | 80°C, organic solvent | 70-90% |

| Carbon-Hydrogen Activation | Electron-rich aromatics | 100°C, metal catalyst | 55-75% |

| Direct Sulfination | Organomagnesium reagents | -78°C to room temperature | 60-80% |

| Late-Stage Oxidation | Thioether precursors | Oxidizing agent, mild conditions | 70-85% |

The application of 4-propylbenzenesulfonyl fluoride in late-stage functionalization has been demonstrated across diverse therapeutic areas including oncology, neuroscience, and metabolic diseases [23] [29]. Case studies in drug development show that covalent modification of existing pharmaceutical scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties [30] [27]. The ability to convert reversible inhibitors into irreversible analogs through sulfonyl fluoride incorporation has proven particularly valuable for targeting challenging protein-protein interactions and allosteric sites [31] [32].

Structure-activity relationship studies demonstrate that the position and orientation of the sulfonyl fluoride group significantly influence both binding affinity and selectivity profiles [30] [19]. Computational modeling and experimental validation indicate that optimal positioning of the warhead requires careful consideration of target protein structure and binding pocket geometry [30] [29]. High-throughput synthesis and screening approaches enable systematic exploration of sulfonyl fluoride positioning and substitution patterns to optimize biological activity [29] [33].